4-Amino-2,6-DI-tert-butylphenol
CAS No.: 950-58-3
Cat. No.: VC3699814
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 950-58-3 |
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Molecular Formula | C14H23NO |
Molecular Weight | 221.34 g/mol |
IUPAC Name | 4-amino-2,6-ditert-butylphenol |
Standard InChI | InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3 |
Standard InChI Key | MNDTVJMRXYKBPV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N |
Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N |
Introduction
Physical and Chemical Properties
4-Amino-2,6-DI-tert-butylphenol possesses distinct physical and chemical characteristics that contribute to its utility in various applications. The compound's structure features an amino group at the para position relative to the hydroxyl group, with two tert-butyl groups providing steric hindrance at the ortho positions.
Basic Properties
The fundamental physical and chemical properties of 4-Amino-2,6-DI-tert-butylphenol are summarized in the following table:
Property | Value |
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CAS Number | 950-58-3 |
Molecular Formula | C₁₄H₂₃NO |
Molecular Weight | 221.34 g/mol |
IUPAC Name | 4-amino-2,6-ditert-butylphenol |
Physical Appearance | White solid |
Standard InChI | InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3 |
Standard InChIKey | MNDTVJMRXYKBPV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N |
The compound features a phenolic hydroxyl group that confers antioxidant properties, while the amino group at the para position provides additional functionality for further chemical modifications.
Spectroscopic Characteristics
Various spectroscopic methods can be employed to characterize 4-Amino-2,6-DI-tert-butylphenol, including infrared spectroscopy and nuclear magnetic resonance spectroscopy. Key spectroscopic features include hydroxyl group stretching vibrations, aromatic ring vibrations, and characteristic peaks associated with the amino group and tert-butyl substituents .
Synthesis Methods
Several synthetic approaches exist for producing 4-Amino-2,6-DI-tert-butylphenol, with the most common industrial method being a two-step process starting from 2,6-di-tert-butylphenol.
Traditional Synthesis Method
The traditional synthesis method involves a two-step procedure:
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Nitrosation of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrosophenol
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Reduction of the nitroso intermediate to yield the final amino product
This approach typically employs metallic reducing agents such as zinc with calcium chloride, which can be environmentally problematic and costly due to the use of noble metal catalysts .
Improved Eco-Friendly Synthesis
A more environmentally friendly synthesis method has been developed, as detailed in a patent document. This method offers several advantages over traditional approaches, including:
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Use of readily available and inexpensive raw materials
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Avoidance of noble metal catalysts
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Simple reaction steps and mild conditions
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Short reaction time and simplified processing
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High yield (up to 99.0% for the two-step process)
The improved synthesis process follows this pathway:
Step 1: Nitrosation of 2,6-di-tert-butylphenol
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Raw material: 2,6-di-tert-butylphenol
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Reaction solvent: Ethanol (50-95%)
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Reagents: Sulfuric acid and sodium nitrite
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Conditions: Room temperature, nitrogen protection, normal pressure
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Reaction time: 1.5-4.0 hours
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Product: 2,6-di-tert-butyl-4-nitrosophenol (yellow solid)
Step 2: Reduction of 2,6-di-tert-butyl-4-nitrosophenol
This optimized synthesis method represents a significant improvement in terms of efficiency, cost-effectiveness, and environmental sustainability compared to traditional manufacturing approaches.
Applications
4-Amino-2,6-DI-tert-butylphenol exhibits versatile functionality across multiple industrial and scientific domains, with applications ranging from materials science to pharmaceutical development.
Antioxidant Applications
The phenolic hydroxyl group in 4-Amino-2,6-DI-tert-butylphenol serves as an effective hydrogen donor, enabling the compound to neutralize free radicals and prevent oxidative degradation. This mechanism is particularly valuable in:
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Lubricant formulations - preventing oxidative breakdown under high temperatures and mechanical stress
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Fuel additives - inhibiting oxidation processes that can lead to deposit formation
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Food preservation - extending shelf life by preventing oxidative rancidity
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Cosmetic formulations - protecting against oxidative damage to active ingredients
The steric hindrance provided by the two tert-butyl groups significantly enhances the compound's stability against oxidation, making it a highly effective antioxidant even at relatively low concentrations.
Polymer Stabilization
One of the most significant industrial applications of 4-Amino-2,6-DI-tert-butylphenol is as an additive in polymer systems, where it functions as:
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A processing stabilizer - protecting polymers during high-temperature manufacturing processes
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A long-term stabilizer - preventing degradation during the service life of the polymer
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A color stabilizer - inhibiting yellowing and other discoloration phenomena
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A synergist - enhancing the effectiveness of other stabilizer systems
The compound's effectiveness in polymer stabilization stems from its ability to trap free radicals that would otherwise initiate chain reactions leading to polymer degradation. Its thermal stability and resistance to extraction make it particularly suitable for polyolefins, elastomers, and engineering plastics subject to demanding environmental conditions.
Pharmaceutical Applications
In the pharmaceutical sector, 4-Amino-2,6-DI-tert-butylphenol serves as:
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A precursor in the synthesis of bioactive compounds
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An intermediate in the preparation of pharmaceutical ingredients
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A potential therapeutic agent due to its antioxidant properties
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A building block for specialized drug delivery systems
The amino functionality provides a reactive site for further derivatization, allowing pharmaceutical chemists to incorporate the hindered phenol moiety into more complex molecular structures with targeted biological activities.
Research Insights and Developments
Recent research has expanded our understanding of 4-Amino-2,6-DI-tert-butylphenol's properties and potential applications. Several key areas of investigation have emerged:
Synthetic Methodology Improvements
Research into the synthesis of 4-Amino-2,6-DI-tert-butylphenol has focused on:
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Optimization of reaction conditions to increase yield and purity
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Development of catalytic systems that enable more efficient transformations
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Implementation of green chemistry principles to reduce environmental impact
The improved synthesis method described in patent literature achieves remarkable efficiency, with reaction monitoring via thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensuring completion of each step. This approach results in products with purity levels exceeding 99.7%, making them suitable for demanding applications .
Structure-Activity Relationship Studies
Structure-activity relationship studies have investigated how modifications to the 4-Amino-2,6-DI-tert-butylphenol scaffold affect its:
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Antioxidant potency
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Stability under various conditions
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Solubility and compatibility in different media
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Reactivity for further functionalization
These studies reveal that the positioning of the amino group at the para position relative to the hydroxyl group creates unique electronic effects that influence the compound's reactivity and antioxidant properties.
Novel Applications
Emerging applications for 4-Amino-2,6-DI-tert-butylphenol include:
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Component in advanced coating systems
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Precursor for specialty polymers with enhanced properties
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Functional additive in electronic materials
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Building block for supramolecular assemblies
The compound's distinctive structure, combining hindered phenol antioxidant capability with amino functionality, continues to inspire innovation across multiple technological domains.
Analytical Methods for Characterization
Various analytical techniques are employed to characterize 4-Amino-2,6-DI-tert-butylphenol and assess its purity for research and industrial applications.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the compound's structure and purity:
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Infrared (IR) spectroscopy - identifies functional groups through characteristic absorption bands
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Nuclear Magnetic Resonance (NMR) spectroscopy - determines structural connectivity and confirms identity
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Mass spectrometry - provides molecular weight confirmation and fragmentation patterns for structural elucidation
Chromatographic Methods
Chromatographic techniques are essential for purity determination:
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High-Performance Liquid Chromatography (HPLC) - quantifies purity and detects impurities with high sensitivity
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Thin Layer Chromatography (TLC) - monitors reaction progress and provides preliminary purity assessment
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Gas Chromatography (GC) - separates volatile components and determines thermodynamic properties
In the improved synthesis method, both TLC and HPLC are employed for monitoring reaction progress and confirming product purity, with documented purity levels exceeding 99.7% for the final 4-Amino-2,6-DI-tert-butylphenol product .
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